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Ingavirin's Potential Against Human Parainfluenza Virus: Application Notes and Protocols

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of **Ingavirin** in the context of human parainfluenza virus (HPIV) studies. It compiles available data on its antiviral activity, outlines experimental protocols from published research, and visualizes its proposed mechanism of action.

Introduction

Ingavirin® (imidazolyl ethanamide pentandioic acid) is an antiviral drug developed in the Russian Federation that has demonstrated a broad spectrum of activity against various respiratory viruses.[1] Research indicates its potential efficacy against human parainfluenza viruses, which are a significant cause of upper and lower respiratory tract infections, particularly in children and immunocompromised individuals. The following notes detail the findings from key preclinical studies.

Data Presentation: Antiviral Efficacy

The antiviral effect of **Ingavirin** against HPIV has been primarily demonstrated in in-vivo studies. The available quantitative data from these experiments is summarized below. To date, specific in vitro efficacy data, such as EC50 (50% effective concentration) and CC50 (50%



cytotoxic concentration) values against human parainfluenza virus, have not been reported in the reviewed literature.

Table 1: In Vivo Efficacy of Ingavirin Against Human Parainfluenza Virus Type 3 (hPIV-3)

Animal Model	Virus Strain	Treatme nt Group	Dosage	Adminis tration Route	Endpoin t	Viral Titer Reducti on (log10 TCID50/ ml) vs. Placebo	Referen ce
Syrian Hamsters	hPIV-3 (strain HA1)	Ingavirin	1.5 mg/kg/da y	Intragastr ic	Lung viral titer on day 3 post- infection	1.1	[2]
Syrian Hamsters	hPIV-3 (strain HA1)	Ingavirin	3.0 mg/kg/da y	Intragastr ic	Lung viral titer on day 3 post- infection	1.2	[2]
Syrian Hamsters	hPIV-3 (strain HA1)	Ribavirin (Control)	15 mg/kg/da y	Intragastr ic	Lung viral titer on day 3 post- infection	1.7	[2]

Data extracted from Logvinova et al., 2011.[2]

Proposed Mechanism of Action

Ingavirin exhibits a multi-faceted mechanism of action that involves both direct antiviral and host-oriented effects. Its activity against HPIV is believed to stem from its ability to interfere with



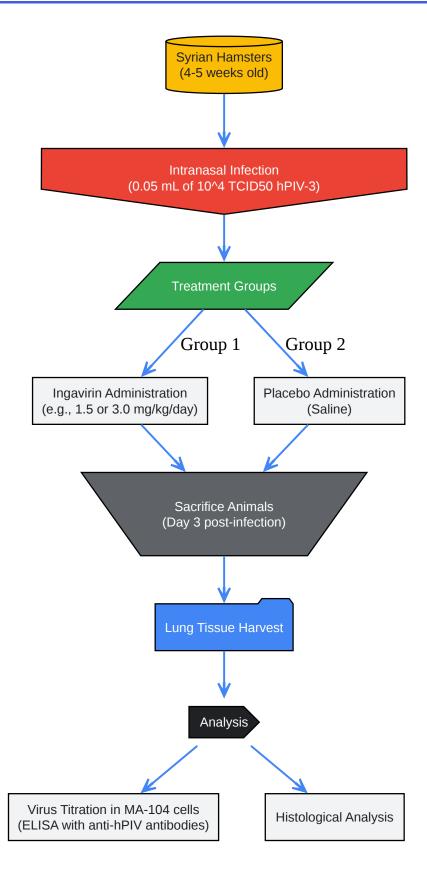
viral replication and modulate the host's immune and inflammatory responses.[3][4]

Key Mechanistic Features:

- Inhibition of Viral Protein Nuclear Import: **Ingavirin** is proposed to disrupt the transportation of newly synthesized viral nucleoproteins from the cytoplasm into the nucleus. This is a critical step for the replication of many viruses, and its inhibition effectively halts the viral life cycle.[4]
- Cytoprotective Effects: The drug has been shown to have nonspecific cytoprotective properties, reducing the cytopathogenic effect of the virus.[3] In studies, **Ingavirin** significantly decreased the death of bronchial epithelium cells during acute infection.[3]
- Immunomodulation: **Ingavirin** appears to modulate the host immune response. This includes the potential to stimulate interferon production, which is a key component of the innate antiviral defense.[4]
- Anti-inflammatory Action: The drug also demonstrates anti-inflammatory properties by reducing the production of pro-inflammatory cytokines, which can help alleviate symptoms and prevent excessive tissue damage.[4]

Visualizations Signaling Pathway of Ingavirin's Antiviral Action





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